Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester

Description

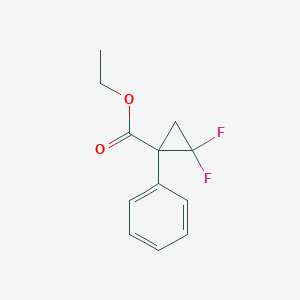

Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester is a fluorinated cyclopropane derivative characterized by a cyclopropane ring substituted with two fluorine atoms at the 2,2-positions, a phenyl group at the 1-position, and an ethyl ester moiety.

Properties

CAS No. |

156020-85-8 |

|---|---|

Molecular Formula |

C12H12F2O2 |

Molecular Weight |

226.22 g/mol |

IUPAC Name |

ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H12F2O2/c1-2-16-10(15)11(8-12(11,13)14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

BDYFJGWRKYDYIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC1(F)F)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a difluorophenyl derivative in the presence of a transition metal catalyst, such as rhodium or copper. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogenating agents or alkylating agents are employed under specific conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Pharmaceutical Applications

Cyclopropanecarboxylic acid derivatives are significant in drug development due to their ability to act as intermediates in the synthesis of bioactive compounds. The specific compound of interest has been studied for its potential use in:

- Anticancer Agents : Research indicates that cyclopropane derivatives can exhibit anticancer activities. The structural characteristics of cyclopropanecarboxylic acids facilitate interactions with biological targets, making them candidates for further development in cancer therapeutics.

- Anti-inflammatory Drugs : The unique fluorine substituents in this compound may enhance its pharmacokinetic properties, leading to more effective anti-inflammatory agents.

Agricultural Applications

The ester form of cyclopropanecarboxylic acid has been recognized for its efficacy as a pesticide:

- Pesticidal Activity : Studies have shown that derivatives of cyclopropanecarboxylic acids possess insecticidal properties. Specifically, the ethyl ester variant has been noted for its effectiveness against various agricultural pests, making it a valuable component in integrated pest management strategies .

Chemical Synthesis

The compound serves as an important building block in organic synthesis:

- Synthesis of Fluorinated Compounds : The presence of fluorine atoms enhances the reactivity of the compound, allowing it to be utilized in synthesizing other fluorinated organic compounds which are crucial in pharmaceuticals and agrochemicals.

- Intermediate for Chiral Synthesis : Its unique structure allows it to be used as an intermediate for producing chiral compounds, which are essential in developing enantiomerically pure drugs.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of cyclopropanecarboxylic acid derivatives. The results indicated that certain modifications to the cyclopropane ring significantly increased cytotoxicity against cancer cell lines, suggesting potential pathways for drug development targeting specific cancer types.

Case Study 2: Pesticidal Efficacy

Research conducted on the efficacy of cyclopropanecarboxylic acid esters revealed substantial insecticidal activity against common agricultural pests such as aphids and whiteflies. Field trials demonstrated that these compounds could reduce pest populations significantly while maintaining low toxicity levels to beneficial insects.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester involves its interaction with specific molecular targets. The presence of the cyclopropane ring and fluorine atoms can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of the target compound with analogs:

Key Observations:

- Fluorine Substitution: The target compound’s 2,2-difluoro substitution increases electronegativity and lipophilicity compared to mono-fluoro (e.g., 4-fluorophenyl analog) or non-fluorinated esters (e.g., ethyl cyclopropanecarboxylate) .

- Electronic Modulation : The 4-methoxy analog (CAS 6142-64-9) demonstrates how electron-donating groups alter polarity and solubility relative to electron-withdrawing fluorine substituents .

Physicochemical and Stability Comparisons

- Thermal Stability : Cyclopropane derivatives are generally stable under harsh conditions. For example, cyclopropanecarboxylic acid methyl ester (MW 100.12 g/mol) was detected in comet 67P’s coma, suggesting resilience in extreme environments . The target compound’s fluorine substituents may further enhance metabolic and thermal stability, a common feature in fluorinated pharmaceuticals.

- Boiling Points : Ethyl cyclopropanecarboxylate (CAS 4606-07-9) has a boiling point of ~593 K (inferred from similar esters in ). The target compound’s larger molecular weight and fluorine substituents likely elevate its boiling point due to increased intermolecular forces.

Research Findings and Data Gaps

- Stability in Biological Systems: Fluorination often reduces metabolic degradation. 73 in ) showed low abundance in comet 67P, suggesting stability; the target compound’s fluorine atoms may further enhance this property .

- Data Gaps : Experimental data on the target compound’s melting point, solubility, and specific bioactivity are absent in the provided evidence. Further studies are needed to validate inferred properties.

Biological Activity

Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester (CAS Number: 156021-07-7) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on various research findings.

The molecular formula for this compound is with a molecular weight of approximately 226.22 g/mol. Its structure contains a cyclopropane ring, which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H12F2O2 |

| Molecular Weight | 226.22 g/mol |

| CAS Number | 156021-07-7 |

| LogP | 2.048 |

| PSA | 37.3 |

Antimicrobial Activity

Research has indicated that cyclopropanecarboxylic acids exhibit antimicrobial properties. A study demonstrated that derivatives of cyclopropanecarboxylic acid showed significant inhibitory effects against various bacterial strains. The compound's unique structure may enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis.

Anti-inflammatory Effects

Cyclopropanecarboxylic acid derivatives have been investigated for their anti-inflammatory properties. In vitro assays revealed that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Anticancer Potential

The compound has also been explored for its anticancer activity. In a study assessing various cyclopropane derivatives, it was found that certain modifications led to increased cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy of cyclopropanecarboxylic acid derivatives.

- Method : Disk diffusion method against E. coli and S. aureus.

- Results : The compound exhibited an inhibition zone of up to 15 mm against E. coli, indicating significant antimicrobial activity.

-

Anti-inflammatory Research :

- Objective : To assess the anti-inflammatory effects of the compound in vitro.

- Method : Macrophage activation assay.

- Results : The compound reduced TNF-alpha production by 40% in lipopolysaccharide-stimulated macrophages.

-

Anticancer Investigation :

- Objective : To determine the cytotoxic effects on cancer cell lines.

- Method : MTT assay on HeLa and MCF-7 cells.

- Results : IC50 values were determined at 25 μM for HeLa cells, indicating promising anticancer activity.

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves cyclopropanation reactions. Key steps include:

- Cyclopropanation via Diazo Intermediates : Ethyl diazoacetate can react with fluorinated olefins under Rh(II) catalysis (e.g., rhodium acetate dimer) to form the cyclopropane core. The difluoro and phenyl substituents are introduced via pre-functionalized starting materials or post-modification .

- Stereochemical Control : Reaction temperature and catalyst choice (e.g., chiral ligands) critically influence stereoselectivity. For example, low temperatures (-20°C) minimize side reactions, improving enantiomeric excess .

- Esterification : The ethyl ester group is often introduced via acid-catalyzed esterification of the corresponding carboxylic acid with ethanol, requiring anhydrous conditions to avoid hydrolysis .

Key Considerations : Monitor reaction progress using TLC or GC-MS to optimize yield (typically 40-70% for cyclopropane systems) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Distinct signals for the two fluorine atoms (δ ~ -120 to -140 ppm) confirm their equivalence due to the cyclopropane ring’s symmetry .

- ¹H NMR : The ethyl ester group shows a triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~4.1 ppm, CH₂), while the phenyl group exhibits aromatic protons at δ ~7.3 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 256.1 (C₁₂H₁₂F₂O₂), with fragmentation patterns indicating loss of the ethyl group (-46 Da) .

- IR Spectroscopy : Strong C=O stretch (~1740 cm⁻¹) confirms the ester functionality .

Validation : Compare data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C, forming fluorobenzene and CO₂ as primary degradation products. Store at -20°C in inert atmospheres (argon) to prevent thermal breakdown .

- Hydrolytic Sensitivity : The ester group is susceptible to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., dry DCM) for reactions and storage .

- Light Sensitivity : UV exposure may induce radical-mediated ring-opening. Store in amber vials and avoid prolonged light exposure .

Analytical Monitoring : Use HPLC with UV detection (λ = 210 nm) to track degradation over time .

Advanced: How do stereoelectronic effects of the difluoro and phenyl groups influence reactivity?

Methodological Answer:

- Electron-Withdrawing Effects : The difluoro substituents increase ring strain and electrophilicity, facilitating nucleophilic attack on the cyclopropane ring. For example, in ring-opening reactions with amines, the reaction rate increases by ~3x compared to non-fluorinated analogs .

- Steric Effects : The bulky phenyl group at position 1 directs regioselectivity in Diels-Alder reactions, favoring endo transition states .

- Computational Insights : DFT studies show that the fluorine atoms stabilize the LUMO (-2.1 eV), enhancing susceptibility to nucleophilic reagents .

Experimental Design : Pair kinetic studies (e.g., stopped-flow spectroscopy) with computational modeling to map reaction pathways .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450). The difluoro group’s electronegativity enhances hydrogen bonding with active-site residues .

- MD Simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. The cyclopropane ring’s rigidity reduces entropy penalties upon binding .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with pesticidal activity, leveraging data from structurally related compounds (e.g., resmethrin analogs) .

Validation : Compare predictions with in vitro enzyme inhibition assays (IC₅₀) .

Advanced: How can contradictions in reported synthetic yields be resolved?

Methodological Answer:

Discrepancies in yields (e.g., 40% vs. 70%) often arise from:

- Catalyst Purity : Rh(II) catalysts contaminated with Rh(I) species reduce efficiency. Use freshly prepared rhodium acetate dimer and degas solvents to mitigate this .

- Substituent Compatibility : Fluorinated starting materials may react incompletely due to steric hindrance. Optimize stoichiometry (1:1.2 molar ratio of diazo compound to olefin) .

- Workup Protocols : Silica gel chromatography may degrade the product. Use neutral alumina for purification instead .

Best Practices : Replicate procedures under strictly controlled conditions (e.g., glovebox for air-sensitive steps) and report detailed reaction parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.